molecular formula C6H4BrN3 B1281175 3-Bromopyrazolo[1,5-a]pyrimidine CAS No. 55405-67-9

3-Bromopyrazolo[1,5-a]pyrimidine

Cat. No.: B1281175
CAS No.: 55405-67-9
M. Wt: 198.02 g/mol
InChI Key: MFJWRPLBWPDHGV-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a bicyclic structure with a bromine atom at the 3-position. This scaffold is highly versatile in medicinal chemistry due to its ability to undergo diverse synthetic modifications, such as Suzuki-Miyaura cross-coupling and amination reactions, enabling the introduction of aryl, heteroaryl, or amino groups at the 3-position . Its primary applications include serving as a precursor for kinase inhibitors (e.g., Pim-1, JAK1, VPS34), antimicrobial agents, and anxiolytics .

Mechanism of Action

Target of Action

3-Bromopyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine (PP) family of compounds, which are known for their significant impact in medicinal chemistry . The primary targets of these compounds are often enzymes involved in cancer pathways, making them potential antitumor agents .

Mode of Action

The mode of action of this compound involves its interaction with these enzyme targets. The compound can inhibit the enzymatic activity, leading to a disruption in the biochemical pathways that the enzymes are involved in .

Biochemical Pathways

It’s known that the main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems . This suggests that the compound could potentially affect multiple pathways depending on its specific structural modifications.

Pharmacokinetics

Its molecular weight of 19802 suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of enzyme activity. This could lead to a disruption in the normal functioning of cells, potentially leading to cell death in the case of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its C-3 amination reaction has been shown to be enhanced under microwave heating at 130 °C . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature and the presence of other reactants .

Biochemical Analysis

Biochemical Properties

3-Bromopyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of signaling pathways that are critical for cell proliferation and survival. This compound can bind to the active site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target kinases and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells, thereby impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be targeted to other organelles, such as mitochondria, where it can influence metabolic processes .

Biological Activity

3-Bromopyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied primarily for its potential as a therapeutic agent targeting various kinases involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves halogenation reactions of pyrazolo[1,5-a]pyrimidine derivatives. A notable method includes a one-pot three-component reaction using amino pyrazoles and metal halides, which allows for the efficient production of various halogenated derivatives with high yields .

This compound acts primarily as an inhibitor of specific kinases such as Pim-1 and Flt-3. These kinases play crucial roles in cell survival and proliferation pathways. The compound has shown promising results in inhibiting the phosphorylation of BAD protein (BCL-2 antagonist of cell death), which is critical for apoptosis regulation in cancer cells. In cellular assays, it demonstrated submicromolar potency against these targets .

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. For instance:

  • Pim-1 Inhibition : The compound exhibited potent inhibition of Pim-1 kinase with an IC50 value in the nanomolar range. This inhibition was associated with reduced colony formation in clonogenic assays, indicating its potential to suppress tumor growth .
  • Dual Kinase Inhibition : It also showed dual inhibition properties against Flt-3 kinase, which is significant for treating acute myeloid leukemia (AML). The selectivity profile indicated that it was more effective against Pim-1 than Flt-3 by a factor of 2 to 15-fold .

Selectivity Profile

The selectivity of this compound was assessed against a panel of 119 oncogenic kinases. The selectivity score indicated that it effectively inhibited only a few kinases at concentrations that did not affect others significantly. For example:

KinaseInhibition at 1 µM
Pim-1>95%
Flt-395% to >80%
TRKC>95%
Others (e.g., JAK2, CK2a)80% to >50%

This profile suggests that the compound has a favorable safety margin compared to other inhibitors that might have broader activity profiles leading to off-target effects .

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells expressing high levels of Pim-1. The study concluded that targeting Pim-1 with this compound could provide a novel therapeutic strategy for cancers resistant to conventional treatments .

Comparative Analysis with Other Compounds

A comparative analysis revealed that while other pyrazolo derivatives showed varying degrees of activity against Pim-1 and Flt-3, this compound consistently outperformed them in terms of potency and selectivity. This positions it as a promising candidate for further development into clinical applications for cancer therapy .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-Bromopyrazolo[1,5-a]pyrimidine serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to modulate specific receptors in the brain makes it valuable for developing drugs aimed at conditions such as Alzheimer's disease and Parkinson's disease. For instance, derivatives of this compound have shown promising results in inhibiting monoamine oxidase B, an important target for neurodegenerative disorders, with reported IC50 values indicating effective biological activity .

Case Study: Anti-Inflammatory Agents
Recent studies have highlighted the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines, which exhibited comparable anti-inflammatory activity to established drugs like Indomethacin. This demonstrates the potential of this compound derivatives in developing new anti-inflammatory medications .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for creating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors. The compound has been utilized in synthesizing materials with specific photophysical properties, contributing to innovations in various industrial applications .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound plays a role in developing effective herbicides and pesticides. Its application aims to create agrochemicals that are less harmful to non-target organisms while maintaining efficacy against pests. This aspect is increasingly important in sustainable agriculture practices .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding
Researchers utilize this compound in biochemical studies to explore enzyme inhibition mechanisms and receptor binding dynamics. This research provides insights into metabolic pathways and identifies potential therapeutic targets for various diseases. The compound's interaction with enzymes can lead to significant biological effects, including anticancer and anti-inflammatory activities .

Summary Table of Applications

Field Application Notable Findings/Case Studies
Pharmaceutical DevelopmentKey intermediate for neurological drugsEffective against monoamine oxidase B; anti-inflammatory activity similar to Indomethacin .
Material ScienceSynthesis of advanced materialsEnhanced durability and resistance properties .
Agricultural ChemistryDevelopment of herbicides and pesticidesFormulations that minimize harm to non-target organisms .
Biochemical ResearchStudies on enzyme inhibition and receptor bindingInsights into metabolic pathways; potential therapeutic targets .

Q & A

Basic Research Questions

Q. What are the regioselective synthetic strategies for 3-bromopyrazolo[1,5-a]pyrimidine?

  • Methodology : A one-pot synthesis using substituted pyrazole-5-amines as precursors under optimized catalytic conditions (e.g., BF₃-mediated cyclization) achieves regioselective bromination at position 2. This method minimizes side reactions and improves yield by controlling temperature (60–80°C) and solvent polarity (DMF or DMSO) .
  • Key Data : Reaction yields range from 37% to 53% for Suzuki couplings and cyclization reactions, with purity confirmed via ¹H/¹³C NMR and HRMS .

Q. Which cross-coupling reactions are most effective for functionalizing this compound?

  • Methodology : Suzuki-Miyaura coupling is widely employed for introducing aryl/heteroaryl groups at position 3. Optimized conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O as solvents at 60–80°C for 12–24 hours .
  • Example : Coupling with 6-methylpyridin-3-yl trifluoromethanesulfonate yields 3-(6-methylpyridin-3-yl)pyrazolo[1,5-a]pyrimidine (37% yield, confirmed by ¹H NMR) .

Q. How is the reactivity of this compound influenced by electronic effects?

  • Methodology : The electron-deficient pyrimidine ring enhances electrophilic substitution at position 3. Computational studies (DFT) and Hammett plots correlate substituent effects with reaction rates in Ullmann-type aminations or nucleophilic substitutions .

Advanced Research Questions

Q. How does substitution at position 3 modulate biological activity in anticancer studies?

  • Methodology : Structure-activity relationship (SAR) studies reveal that bulky aryl groups at position 3 enhance antitumor activity by improving target binding (e.g., p53 activation in cervical cancer cells). IC₅₀ values for optimized derivatives range from 2.70 µM (HEPG2-1 cells) to sub-micromolar levels in HeLa cells .
  • Mechanistic Insight : Substituents influence mitochondrial apoptosis pathways via BAX/Bcl2 modulation and p21 upregulation, confirmed by RT-PCR and immunoblotting .

Q. What strategies improve yields in Suzuki couplings involving this compound?

  • Methodology : Pre-activation of boronic acids with pinacol and microwave-assisted heating (100–120°C, 30 min) increases coupling efficiency. Catalyst screening (e.g., PdCl₂(dppf)) and solvent optimization (toluene/ethanol) further boost yields to >60% .
  • Data Contradiction : Lower yields (37%) are observed with electron-deficient partners, necessitating additive screening (e.g., CuI or CsF) .

Q. How can regiochemical challenges in functionalizing pyrazolo[1,5-a]pyrimidine be resolved?

  • Methodology : Directed ortho-metalation (DoM) using TMPMgCl·LiCl selectively installs substituents at position 7, enabling sequential functionalization. This approach avoids competing reactions at position 3 .
  • Validation : ¹³C NMR and X-ray crystallography confirm regioselectivity in multistep syntheses .

Q. What in vivo models validate the pharmacokinetic profile of this compound derivatives?

  • Methodology : Radiolabeled derivatives (e.g., ¹⁸F analogs) are used in biodistribution studies in tumor-bearing mice. PET imaging shows tumor uptake ratios >2.5 compared to muscle, with metabolic stability assessed via HPLC-MS .

Comparison with Similar Compounds

Comparison with Structural Isomers

Pyrazolo[1,5-a]pyrimidine has several isomeric forms, including pyrazolo[5,1-b]pyrimidine, pyrazolo[5,1-c]pyrimidine, and pyrazolo[3,4-d]pyrimidine. These isomers differ in nitrogen atom arrangement, leading to distinct chemical and biological properties:

  • Reactivity : The 3-bromo derivative of pyrazolo[1,5-a]pyrimidine exhibits superior reactivity in cross-coupling reactions compared to isomers like pyrazolo[3,4-d]pyrimidine, which lack a reactive halogen at the analogous position .
  • Biological Activity : Pyrazolo[1,5-a]pyrimidines generally show stronger kinase inhibition (e.g., Pim-1 IC50 = 27 nM for 3,5-disubstituted derivatives) compared to pyrazolo[3,4-d]pyrimidines, which are less explored in kinase targeting .

Substituent Position and Functional Group Effects

The position and nature of substituents critically influence activity:

Table 1: Impact of Substituent Position on Pim-1 Inhibition

Compound Substituent (Position) Pim-1 IC50 Selectivity (vs. Pim-2) Source
3-Bromo-5-chloro derivative Br (3), Cl (5) Inactive N/A
3-Aryl-5-chloro derivative Aryl (3), Cl (5) 5 µM 2–15-fold selectivity
5-Amino-3-aryl derivative Aryl (3), NH2 (5) 27 nM >100-fold selectivity
  • 3-Position : Bromine at C-3 facilitates cross-coupling reactions, enabling rapid diversification. Replacement with electron-withdrawing groups (-CF3, -Cl) retains potency but reduces reactivity .
  • 5-Position: Substituents here are more critical for kinase inhibition. For example, a trans-4-aminocyclohexanol group at C-5 enhances Pim-1 inhibition by 100-fold compared to C-3 modifications .

Reactivity Comparison with Halogenated Analogues

The bromine atom in 3-bromopyrazolo[1,5-a]pyrimidine offers distinct advantages:

  • Synthetic Utility : Bromine’s leaving group ability enables efficient Suzuki-Miyaura coupling (e.g., 53% yield for vinyl group introduction) and microwave-assisted amination (e.g., 3-aminated derivatives in 2025 study) .
  • Comparison with Chloro/Iodo Derivatives : 3-Chloro and 3-iodo analogues show similar anxiolytic activity but differ in pharmacokinetics; iodinated derivatives exhibit poorer absorption .

Preparation Methods

Classical Synthesis Approaches

Cyclocondensation Followed by Bromination

The traditional approach to synthesizing 3-bromopyrazolo[1,5-a]pyrimidines involves a two-step process: first forming the pyrazolo[1,5-a]pyrimidine core structure followed by regioselective bromination at the C-3 position.

Formation of Pyrazolo[1,5-a]pyrimidine Core

The synthesis begins with the cyclocondensation reaction between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds such as β-dicarbonyl compounds, β-enaminones, or β-haloenones. This reaction establishes the fused bicyclic system that serves as the foundation for subsequent modifications.

A specific example demonstrated by researchers involves the reaction of 3-aminopyrazole with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) using cesium carbonate as a base. The reaction proceeds at 110°C for 4 hours to yield 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one.

To a solution of 3-aminopyrazole (5.00 g, 60.18 mmol) and ethyl 3-ethoxyacrylate (13.01 g, 90.27 mmol) in dimethylformamide (100 mL) was added cesium carbonate (29.41 g, 90.27 mmol). The reaction mixture was heated at 110°C for 4 h. Afterwards, the solvent was removed and the crude product purified with silica gel column chromatography.

The resulting pyrimidone is then converted to 5-chloropyrazolo[1,5-a]pyrimidine using phosphoryl chloride:

4H,5H-Pyrazolo[1,5-a]pyrimidine-5-one (3.90 g, 28.86 mmol) was dissolved in phosphoryl chloride (79.65 g, 519.48 mmol) and stirred under argon atmosphere for 2 h at 120°C. The reaction was quenched in portions with ice water (200 mL) and extracted with ethyl acetate.

Bromination at C-3 Position

The second step involves selective bromination at the C-3 position using N-bromosuccinimide (NBS). As described in a 2020 study, the reaction proceeds efficiently in DMF at room temperature:

5-Chloropyrazolo[1,5-a]pyrimidine (3.43 g, 22.34 mmol) was suspended in dimethylformamide (60 mL) and N-bromosuccinimide (4.37 g, 24.57 mmol) was added in small portions while stirring. After 1 h at room temperature, the reaction was quenched with water (150 mL). The precipitation was vacuum filtered and washed with water. After drying, the yellowish solid was the desired compound (4.89 g, 94%).

This bromination approach demonstrates high efficiency with yields reaching 94%, making it a preferred method for laboratory-scale synthesis.

Multi-step Synthetic Routes

Multi-step synthetic pathways offer an alternative approach to 3-bromopyrazolo[1,5-a]pyrimidines with various substitution patterns. These routes typically start with the formation of amino-pyrazoles followed by cyclization and subsequent bromination.

A representative multi-step synthesis begins with 5-amino-3-methylpyrazole reacting with diethyl malonate in the presence of sodium ethanolate to obtain dihydroxy-heterocycle (89% yield). This intermediate is then subjected to chlorination with phosphorus oxychloride to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

Modern Synthetic Approaches

One-Pot Microwave-Assisted Synthesis

Recent advances have enabled more efficient synthetic routes, particularly through microwave-assisted processes. A significant development is the one-pot synthesis of 3-bromo-pyrazolo[1,5-a]pyrimidines through a sequential cyclocondensation/bromination protocol.

Portilla and colleagues reported a regioselective, time-efficient method involving the reaction of β-enaminones with NH-5-aminopyrazoles under microwave irradiation, followed by regioselective electrophilic bromination. This method features:

  • Short reaction times
  • High yields up to 92%
  • Operational simplicity
  • Broad substrate scope

The microwave irradiation significantly accelerates the reaction, reducing synthesis time from hours to minutes compared to conventional heating methods.

Three-Component Reaction Approach

A particularly innovative approach involves a three-component reaction to synthesize 3-halo-pyrazolo[1,5-a]pyrimidines, including the bromo derivatives. This one-pot methodology was developed by Sikdar et al. (2023) and uses amino pyrazoles, enaminones (or chalcone), and sodium halides.

General Procedure for One-Pot Synthesis

In an oven-dried reaction tube, enaminone (0.2 mmol) and amino pyrazole (0.2 mmol) are combined, and 1 mL of H2O is added. Then, NaBr (1.2 equiv) and K2S2O8 (1.5 equiv, 81 mg) are added into the reaction tube. The reaction mixture is then stirred in air at 80°C. After completion (monitored by TLC), the reaction mixture is extracted with DCM–water and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane as eluent.

This approach is notable for its:

  • Use of water as a solvent, making it environmentally friendly
  • Absence of metal catalysts
  • High regioselectivity
  • Good to excellent yields (typically 60-93%)
Entry Amino Pyrazole Enaminone Time (h) Yield (%)
1 5-methyl-1H-pyrazol-3-amine (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one 6 82
2 5-methyl-1H-pyrazol-3-amine (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one 6 80
3 5-methyl-1H-pyrazol-3-amine (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one 6 78
4 5-methyl-1H-pyrazol-3-amine (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one 6 75
5 5-methyl-1H-pyrazol-3-amine (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one 6 63

Table 1: Representative results for the synthesis of 3-bromo-pyrazolo[1,5-a]pyrimidines using the three-component reaction approach.

Oxidative Halogenation Methods

Oxidative halogenation represents another modern approach to synthesizing 3-bromo-pyrazolo[1,5-a]pyrimidines. This method employs a combination of sodium bromide (NaBr) and potassium persulfate (K2S2O8) to generate reactive bromine species that selectively brominate the C-3 position of pyrazolo[1,5-a]pyrimidines.

The mechanism likely involves the oxidation of bromide ions by persulfate to generate bromine radicals, which then react selectively with the electron-rich C-3 position of the pyrazolo[1,5-a]pyrimidine ring. This approach offers several advantages:

  • Avoids the use of molecular bromine or NBS
  • Operates under mild conditions
  • Shows high regioselectivity for the C-3 position
  • Tolerates various functional groups

Comparative Analysis of Preparation Methods

To evaluate the efficiency and practicality of different synthetic approaches for 3-bromopyrazolo[1,5-a]pyrimidine, a comparative analysis of key parameters is presented in Table 2.

Synthesis Method Reaction Time Temperature Yield (%) Reagents Advantages Limitations
Classical two-step method 4-6 h 110-120°C 50-60 (overall) 3-aminopyrazole, β-dicarbonyl compounds, NBS Well-established, reliable Multi-step, longer reaction time
Direct bromination with NBS 1 h RT 90-95 Pyrazolo[1,5-a]pyrimidine, NBS, DMF High yield, mild conditions Requires pre-synthesized core
Microwave-assisted one-pot 20-30 min 180°C 75-92 β-enaminones, aminopyrazoles, NBS Fast, high yield, one-pot Requires specialized equipment
Three-component reaction 6 h 80°C 63-82 Aminopyrazole, enaminone, NaBr, K2S2O8 Eco-friendly, metal-free Moderate reaction time
Oxidative halogenation 2-6 h 80°C 60-85 Pyrazolo[1,5-a]pyrimidine, NaBr, K2S2O8 Regioselective, mild Variable yields depending on substrate

Table 2: Comparative analysis of different methods for preparing this compound.

Recent Advances and Optimizations

Recent developments in the synthesis of this compound have focused on improving reaction conditions and exploring novel methodologies. In January 2025, a review published in Thieme journals highlighted the recent advances in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines via C-H functionalization, with specific sections dedicated to the synthesis of 3-halo derivatives.

Additionally, researchers have developed methods for further functionalizing 3-bromopyrazolo[1,5-a]pyrimidines, demonstrating their utility as synthetic intermediates. An efficient method for the preparation of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines from 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors was reported in 2025, using CuI (5 mol%) and a carbazole-based ligand for Ullmann-type coupling:

This method utilizes CuI (5 mol%) and carbazole-based ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (10 mol%) for efficient Ullmann-type coupling of various amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors after heating in diethylene glycol (DEG) for only 1 h at 80°C (microwave heating).

This methodology produced 3,5-bis-aminated products in good to excellent yields (60-93%, with an average of 83% across 29 examples).

Mechanistic Considerations

Understanding the mechanism of bromination is crucial for optimizing the synthesis of this compound. The preferential bromination at the C-3 position can be explained by the electronic properties of the fused heterocyclic system.

The pyrazolo[1,5-a]pyrimidine core contains several nucleophilic sites, with the C-3 position generally exhibiting the highest electron density. This makes it the preferred site for electrophilic bromination reactions. The proposed mechanism typically involves:

  • Activation of the brominating agent (NBS or NaBr/K2S2O8) to generate an electrophilic bromine species
  • Attack of the electron-rich C-3 position on the electrophilic bromine
  • Deprotonation to restore aromaticity, yielding the this compound

In oxidative halogenation approaches, the reaction likely proceeds via radical intermediates, with the persulfate generating bromine radicals from bromide ions, which then selectively brominate the C-3 position.

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWRPLBWPDHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480291
Record name 3-Bromopyrazolo[1,5-a]pyrimidine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55405-67-9
Record name 3-Bromopyrazolo[1,5-a]pyrimidine
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Record name 3-bromopyrazolo[1,5-a]pyrimidine
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Synthesis routes and methods

Procedure details

A solution of 3-amino-4-bromopyrazole (2.0 g, 12 mmol) and 1,1,3,3-tetramethoxypropane (4.1 mL, 25 mmol) in acetic acid (5 mL) was heated at reflux for 4 h. Water (2 mL) was added and the mixture heated at reflux for a further 0.5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was triturated in methanol. The solid thus obtained was washed with cold methanol, ethyl acetate, and hexanes to provide 3-bromopyrazolo[1,5-a]pyrimidine as a brownish solid in 39% yield (0.953 g): 1H NMR (300 MHz, DMSO-d6) δ9.13 (d, J=6.5 Hz, 1H), 8.61 (s, 1H), 8.35 (s, 1H), 7.19-7.02 (m, 1H); MS (ES+) m/z 197.9 (M+1), 199.9 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromopyrazolo[1,5-a]pyrimidine
3-Bromopyrazolo[1,5-a]pyrimidine
3-Bromopyrazolo[1,5-a]pyrimidine
3-Bromopyrazolo[1,5-a]pyrimidine
3-Bromopyrazolo[1,5-a]pyrimidine
3-Bromopyrazolo[1,5-a]pyrimidine

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